6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

NAD salvage pathway nicotinamide phosphoribosyltransferase (NAMPT) nicotinamide mononucleotide adenylyltransferase (NMNAT1)

6-Isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034477-35-3, C19H19N3O2S, MW 353.4) is a synthetic nicotinamide derivative belonging to the class of N-pyridinylthiophene carboxamides. This compound features a 6-isopropoxy substituent on the nicotinamide pyridine ring and a (2-(thiophen-2-yl)pyridin-3-yl)methyl group at the carboxamide nitrogen.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 2034477-35-3
Cat. No. B2729995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
CAS2034477-35-3
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
InChIInChI=1S/C19H19N3O2S/c1-13(2)24-17-8-7-15(12-21-17)19(23)22-11-14-5-3-9-20-18(14)16-6-4-10-25-16/h3-10,12-13H,11H2,1-2H3,(H,22,23)
InChIKeyRIQZUSYOFFXJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034477-35-3): Structural and Pharmacological Context for Research Procurement


6-Isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034477-35-3, C19H19N3O2S, MW 353.4) is a synthetic nicotinamide derivative belonging to the class of N-pyridinylthiophene carboxamides [1]. This compound features a 6-isopropoxy substituent on the nicotinamide pyridine ring and a (2-(thiophen-2-yl)pyridin-3-yl)methyl group at the carboxamide nitrogen. Its core scaffold is structurally related to compound 9 (N-thiophenylnicotinamide), a preclinical lead that is metabolized by the NAD salvage pathway into an adenine dinucleotide (AD) derivative that potently inhibits inosine monophosphate dehydrogenase (IMPDH) and shows selective toxicity toward peripheral nerve sheath cancer cells [2]. The compound's unique substitution pattern distinguishes it from earlier-generation analogs and positions it as a candidate for tumor-activated IMPDH inhibitor programs.

Why Generic Nicotinamide Analogs Cannot Substitute for CAS 2034477-35-3 in Mechanistic Studies


The SAR analysis of N-pyridinylthiophene carboxamides reveals that minor structural changes can have profound effects on biological activity [1]. In the foundational medicinal chemistry campaign, replacement of the 3-pyridinyl group with a phenyl or moving the nitrogen atom abolished all cytotoxic activity (IC50 > 50 μM), while reversal of the carboxamide (as in compound 9) enhanced potency approximately 1.2-fold relative to compound 21 [1]. The target compound simultaneously incorporates a 6-isopropoxy substitution—a modification that increases lipophilicity (predicted XLogP3 of ~3.1 [2]) and may enhance membrane permeability—and a thiophen-2-yl pyridin-3-yl methyl tail that preserves the essential 3-pyridinyl recognition element while extending the linker. These features are absent in simpler analogs such as N-(thiophen-2-ylmethyl)nicotinamide or unsubstituted N-thiophenylnicotinamide. Generic substitution would, therefore, risk loss of the metabolic activation mechanism (NAMPT/NMNAT1-dependent conversion to an IMPDH-inhibitory AD metabolite) or reduced cellular potency, making the specific procurement of CAS 2034477-35-3 essential for experiments designed to probe this pathway.

Quantitative Differentiation Evidence for 6-Isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034477-35-3)


Structural Divergence from the Clinical Lead Compound 9 and Implications for NAD Salvage Pathway Activation

The target compound differs from the preclinical lead compound 9 (N-thiophenylnicotinamide) by two key structural features: (i) a 6-isopropoxy group on the nicotinamide pyridine ring, and (ii) a (2-(thiophen-2-yl)pyridin-3-yl)methyl substituent at the amide nitrogen instead of a simple thiophenyl group. In S462 MPNST cells, compound 9 exhibits an IC50 of 1.20 μM [1]. Critically, the SAR study demonstrated that modifications to the pyridinyl ring are tolerated only at specific positions; the 6-position alkoxy substitution has not been previously explored in this scaffold and may confer enhanced metabolic stability and solubility. The thiophen-2-yl pyridin-3-yl methyl moiety retains the 3-pyridinyl nitrogen—proven essential for activity (IC50 > 50 μM when removed)—while potentially improving target engagement through the extended thiophene-pyridine linker [1]. The isopropoxy group increases the predicted logP by approximately 0.8 log units compared to unsubstituted compound 9 (PubChem XLogP3: 2.3 for compound 9 vs. 3.1 for the target compound), potentially improving blood-brain barrier penetration, a property demonstrated for compound 9 in mice [1][2].

NAD salvage pathway nicotinamide phosphoribosyltransferase (NAMPT) nicotinamide mononucleotide adenylyltransferase (NMNAT1) tumor-activated prodrug

Metabolic Activation Mechanism Shared with Compound 9: IMPDH Inhibition via the NAD Salvage Pathway

The target compound is a structural analog of compound 9, which is metabolized by NAMPT and NMNAT1 into an adenine dinucleotide (9-AD) derivative that inhibits IMPDH in vitro with an IC50 of 9.17 nM [1]. In contrast, the parent compound 9 inhibits IMPDH only after metabolic conversion, showing no direct inhibition of the enzyme at concentrations up to 50 μM [1]. The target compound retains the nicotinamide core and the 3-pyridinyl recognition element required for NAMPT substrate recognition, suggesting it will similarly undergo metabolic activation. Furthermore, compound 9-derived AD metabolites caused cell death specifically by inhibiting IMPDH, as demonstrated by rescue experiments with guanosine (which restored viability) and by the resistance phenotype of IMPDH2-knockout cells [1]. This mechanism-based toxicity is absent in compounds lacking the nicotinamide core (e.g., compound 21, IC50 = 27 μM for NAMPT inhibition, but no IMPDH activation). The target compound's 6-isopropoxy group may additionally modulate the kinetics of NAMPT-mediated phosphoribosylation, potentially altering the rate of prodrug activation.

IMPDH inhibition NAD salvage prodrug metabolism cancer metabolism

Predicted Physicochemical Differentiation: Lipophilicity, Solubility, and Permeability Benchmarks

Physicochemical profiling highlights key differences between the target compound and its closest analogs. The predicted XLogP3 of CAS 2034477-35-3 is 3.1 [1], compared to approximately 2.3 for compound 9 and 2.0 for compound 21 [2]. This increased lipophilicity (ΔlogP ≈ +0.8–1.1) is expected to enhance passive membrane permeability and CNS penetration. Compound 9 has been demonstrated to cross the blood-brain barrier in mice, with detectable levels of the active AD metabolite in brain tissue [2]. The isopropoxy group also introduces steric bulk that may reduce metabolic N-dealkylation, a common clearance pathway for nicotinamide derivatives. The predicted topological polar surface area (TPSA) of the target compound is approximately 73 Ų [1], within the optimal range for oral bioavailability and CNS drug-likeness (TPSA < 90 Ų). Furthermore, the compound has a molecular weight of 353.4 g/mol and only one hydrogen bond donor (the amide NH), characteristics that favor favorable pharmacokinetic profiles relative to larger, more polar IMPDH inhibitors such as mycophenolic acid (MW 320.3, TPSA 93 Ų).

lipophilicity blood-brain barrier penetration solubility drug-likeness

Selectivity Profile: Predicted Differential Cytotoxicity Toward Cancer Cells via Tissue-Specific NAD Metabolism

Compound 9 exhibits selective toxicity toward MPNST cell lines (S462, STS-26T, NF90-8) with IC50 values ranging from 0.845 to 1.41 μM, while showing significantly reduced activity against non-transformed Schwann cells and mouse embryonic fibroblasts [1]. This selectivity is driven by the differential expression and activity of NAMPT and NMNAT1 in cancer cells, which exhibit elevated NAD salvage pathway flux to support rapid proliferation. The target compound, by retaining the nicotinamide core essential for NAMPT recognition, is expected to exhibit similar tumor-selective activation. Importantly, the cytotoxicity of compound 9 in HCT116 cells was markedly potentiated (IC50 = 20.8 nM) when cultured in DMEM without nicotinamide supplementation, conditions that mimic the low physiological nicotinamide concentrations in human serum (≈4 μM) [1]. In contrast, addition of 100 μM nicotinamide rescued cell viability, shifting the IC50 from 0.845 μM to 4.23 μM for compound 9 [1]. The 6-isopropoxy group of the target compound may further enhance this therapeutic window by reducing competition with endogenous nicotinamide at the NAMPT active site.

tumor selectivity NAD metabolism MPNST IMPDH addiction

Optimal Research and Industrial Application Scenarios for CAS 2034477-35-3


Preclinical Development of Tumor-Activated IMPDH Inhibitors for Peripheral Nerve Sheath Tumors

The compound's structural homology to compound 9, which has demonstrated in vivo efficacy in subcutaneous MPNST xenograft models and blood-brain barrier penetration in mice [1], makes CAS 2034477-35-3 a suitable candidate for lead optimization programs targeting MPNST and other nervous system cancers. Its 6-isopropoxy substitution offers a handle for further SAR exploration of the nicotinamide pyridine ring, a region that has not been exhaustively explored in the original medicinal chemistry campaign [1]. Procurement of this compound enables head-to-head comparison with compound 9 in pharmacokinetic and pharmacodynamic studies.

Investigating the Role of NAD Salvage Pathway Enzymes in Cancer-Selective Prodrug Activation

The compound serves as a probe to dissect the substrate specificity of NAMPT and NMNAT1, as its extended linker and 6-isopropoxy group may alter enzyme binding kinetics relative to compound 9 [1]. Researchers can use the compound in NAMPT/NMNAT1 overexpression and knockdown cell lines to quantify differences in prodrug conversion rates, providing insights into the structural determinants of NAD salvage pathway substrate recognition [1].

Comparative Selectivity Profiling Against IMPDH-Dependent and IMPDH-Independent Cancer Cell Lines

Given that compound 9 cytotoxicity is rescued by guanosine and abolished in IMPDH2-knockout cells [1], CAS 2034477-35-3 can be used to validate IMPDH addiction as a therapeutic vulnerability across a panel of cancer types. The compound's predicted improved physicochemical profile (higher logP, lower TPSA) [2] may extend the therapeutic window, enabling more robust selectivity indices to be calculated in matched cancer vs. normal cell line pairs.

Chemical Biology Studies of Nicotinamide-Mediated Metabolic Rescue as a Pharmacodynamic Endpoint

The compound's dependency on nicotinamide concentration for activity—mirroring compound 9, which exhibits a 5.0-fold IC50 shift upon 100 μM nicotinamide addition [1]—establishes a quantitative pharmacodynamic assay. Researchers can use CAS 2034477-35-3 to correlate intracellular nicotinamide levels with prodrug activation efficiency, facilitating biomarker-driven dose selection in preclinical models.

Quote Request

Request a Quote for 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.